Octyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside
Overview
Description
Synthesis Analysis
The synthesis of octyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside involves several regioisomeric monophosphates and their characterization through high-resolution NMR spectroscopy. Phosphorylation impacts the NMR signals, indicating unique structural attributes for each compound synthesized (Rabuka & Hindsgaul, 2002). Another approach involves the reaction of pentaacetyl-β-D-glucosamine with specific reagents to yield the desired product, with its crystal structure determined by X-ray diffraction analysis, highlighting an intermolecular hydrogen bond significant to its structure (Analytical Sciences: X-ray Structure Analysis Online, 2006).
Molecular Structure Analysis
The molecular structure of octyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside is characterized by specific NMR and crystallographic studies. These analyses reveal detailed structural information, including the presence of characteristic downfield shifts in NMR signals due to phosphorylation and the identification of key intermolecular hydrogen bonds contributing to the compound's stability and conformation (Rabuka & Hindsgaul, 2002).
Chemical Reactions and Properties
The chemical properties of octyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside are explored through its reactions and the subsequent formation of various derivatives. These reactions involve selective acetylation, benzoylation, and glycosylation processes, which are essential for synthesizing specific disaccharide derivatives and understanding the compound's reactivity and functional group transformations (Matta, Vig, & Abbas, 1984).
Scientific Research Applications
Glycosyltransferase Inhibitors
- Octyl 2-Acetamido-2-deoxy-beta-D-glucopyranosyl -(1-->2)-alpha-D-mannopyranosyl-(1-->6)-beta-D-glucopyranoside, a trisaccharide, acts as an inhibitor for N-acetylglucosaminyltransferase-V, which is significant in glycosylation processes (Lu et al., 1996).
Synthesis of Disaccharides
- Research demonstrates the synthesis of complex disaccharides using derivatives of Octyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside. These disaccharides have potential applications in understanding and manipulating carbohydrate-based biological processes (Warren & Jeanloz, 1977).
Arylthioglycosides Synthesis
- The compound has been used in the synthesis of arylthioglycosides, which are important in the study of carbohydrate chemistry and potential therapeutic agents (Stubbs, Macauley, & Vocadlo, 2006).
Polysaccharide Synthesis
- It plays a role in the synthesis of complex polysaccharides, such as those found in bacterial cell walls, which is crucial for developing antibiotics and understanding bacterial pathogenesis (Kantoci, Keglević, & Derome, 1987).
Safety And Hazards
Future Directions
Octyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside is extensively utilized in the domain of biochemical1. Its paramount role manifests in the research of glycoclusters and vaccination strategies reliant upon carbohydrates1. This suggests that it may continue to be a significant compound in these areas of research in the future.
properties
IUPAC Name |
[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-octoxyoxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO9/c1-6-7-8-9-10-11-12-28-22-19(23-14(2)24)21(31-17(5)27)20(30-16(4)26)18(32-22)13-29-15(3)25/h18-22H,6-13H2,1-5H3,(H,23,24)/t18-,19-,20-,21-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWRBOCGIQFSER-ZGJYDULXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585907 | |
Record name | Octyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside | |
CAS RN |
173725-22-9 | |
Record name | β-D-Glucopyranoside, octyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=173725-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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